Cas no 2172196-19-7 (2-{9-(tert-butoxy)carbonyl-1,4-dioxa-9-azaspiro5.5undecan-2-yl}acetic acid)
2172196-19-7 structure
Product Name:2-{9-(tert-butoxy)carbonyl-1,4-dioxa-9-azaspiro5.5undecan-2-yl}acetic acid
CAS-Nr.:2172196-19-7
MF:C15H25NO6
MW:315.362105131149
CID:5945848
PubChem ID:146080998
Update Time:2025-06-08
2-{9-(tert-butoxy)carbonyl-1,4-dioxa-9-azaspiro5.5undecan-2-yl}acetic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-{9-(tert-butoxy)carbonyl-1,4-dioxa-9-azaspiro5.5undecan-2-yl}acetic acid
- 2-[9-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-dioxa-9-azaspiro[5.5]undecan-2-yl]acetic acid
- EN300-1277812
- 2172196-19-7
- 2-{9-[(tert-butoxy)carbonyl]-1,4-dioxa-9-azaspiro[5.5]undecan-2-yl}acetic acid
-
- Inchi: 1S/C15H25NO6/c1-14(2,3)22-13(19)16-6-4-15(5-7-16)10-20-9-11(21-15)8-12(17)18/h11H,4-10H2,1-3H3,(H,17,18)
- InChI-Schlüssel: SAJXZHBSCJTQES-UHFFFAOYSA-N
- Lächelt: O1C(CC(=O)O)COCC21CCN(C(=O)OC(C)(C)C)CC2
Berechnete Eigenschaften
- Genaue Masse: 315.16818752g/mol
- Monoisotopenmasse: 315.16818752g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 22
- Anzahl drehbarer Bindungen: 4
- Komplexität: 422
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topologische Polaroberfläche: 85.3Ų
2-{9-(tert-butoxy)carbonyl-1,4-dioxa-9-azaspiro5.5undecan-2-yl}acetic acid Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1277812-1.0g |
2-{9-[(tert-butoxy)carbonyl]-1,4-dioxa-9-azaspiro[5.5]undecan-2-yl}acetic acid |
2172196-19-7 | 95% | 1g |
$0.0 | 2023-06-08 | |
| Enamine | EN300-1277812-50mg |
2-{9-[(tert-butoxy)carbonyl]-1,4-dioxa-9-azaspiro[5.5]undecan-2-yl}acetic acid |
2172196-19-7 | 95.0% | 50mg |
$174.0 | 2023-10-01 | |
| Enamine | EN300-1277812-100mg |
2-{9-[(tert-butoxy)carbonyl]-1,4-dioxa-9-azaspiro[5.5]undecan-2-yl}acetic acid |
2172196-19-7 | 95.0% | 100mg |
$257.0 | 2023-10-01 | |
| Enamine | EN300-1277812-250mg |
2-{9-[(tert-butoxy)carbonyl]-1,4-dioxa-9-azaspiro[5.5]undecan-2-yl}acetic acid |
2172196-19-7 | 95.0% | 250mg |
$367.0 | 2023-10-01 | |
| Enamine | EN300-1277812-500mg |
2-{9-[(tert-butoxy)carbonyl]-1,4-dioxa-9-azaspiro[5.5]undecan-2-yl}acetic acid |
2172196-19-7 | 95.0% | 500mg |
$579.0 | 2023-10-01 | |
| Enamine | EN300-1277812-1000mg |
2-{9-[(tert-butoxy)carbonyl]-1,4-dioxa-9-azaspiro[5.5]undecan-2-yl}acetic acid |
2172196-19-7 | 95.0% | 1000mg |
$743.0 | 2023-10-01 | |
| Enamine | EN300-1277812-2500mg |
2-{9-[(tert-butoxy)carbonyl]-1,4-dioxa-9-azaspiro[5.5]undecan-2-yl}acetic acid |
2172196-19-7 | 95.0% | 2500mg |
$1454.0 | 2023-10-01 | |
| Enamine | EN300-1277812-5000mg |
2-{9-[(tert-butoxy)carbonyl]-1,4-dioxa-9-azaspiro[5.5]undecan-2-yl}acetic acid |
2172196-19-7 | 95.0% | 5000mg |
$2152.0 | 2023-10-01 | |
| Enamine | EN300-1277812-10000mg |
2-{9-[(tert-butoxy)carbonyl]-1,4-dioxa-9-azaspiro[5.5]undecan-2-yl}acetic acid |
2172196-19-7 | 95.0% | 10000mg |
$3191.0 | 2023-10-01 | |
| 1PlusChem | 1P0287HZ-50mg |
2-{9-[(tert-butoxy)carbonyl]-1,4-dioxa-9-azaspiro[5.5]undecan-2-yl}acetic acid |
2172196-19-7 | 95% | 50mg |
$269.00 | 2023-12-19 |
2-{9-(tert-butoxy)carbonyl-1,4-dioxa-9-azaspiro5.5undecan-2-yl}acetic acid Verwandte Literatur
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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